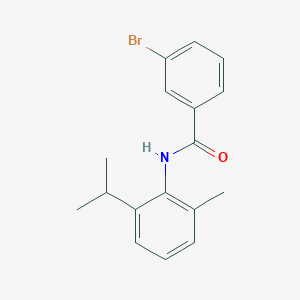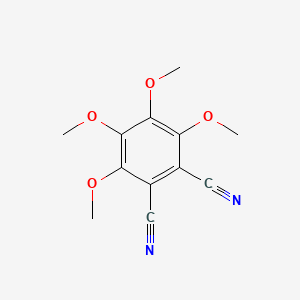
3-(2,4-二氯苯基)-4(3H)-喹唑啉酮
描述
Synthesis Analysis
The synthesis of 4(3H)-quinazolinones has been explored through various methods, including the reaction of 2-amino-benzamide and acylchlorides in the presence of catalytic amounts of silica-supported Preyssler nanoparticles under ultrasonic irradiation, showcasing a green, reusable, and efficient catalyst for these reactions (Heravi et al., 2009). Another method involves lithiation of 3-amino-2-methyl-4(3H)-quinazolinone, allowing for the synthesis of various 2-substituted derivatives (Smith et al., 1996).
Molecular Structure Analysis
Structural and vibrational studies of 3-amino-2-(4-chlorophenyl) quinazolin-4(3H)-one have been conducted using experimental infrared spectrum and theoretical calculations based on density functional theory (DFT), providing insight into bond order, charge-transfers, and topological properties (Castillo et al., 2012).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, including lithiation and reactions with a range of electrophiles, leading to substituted derivatives. These reactions showcase the chemical versatility and reactivity of quinazolinones (Smith et al., 1996).
Physical Properties Analysis
The synthesis and study of quinazolinones involve understanding their physical properties, which are essential for determining their solubility, stability, and crystalline nature. Although specific studies on the physical properties of 3-(2,4-dichlorophenyl)-4(3H)-quinazolinone were not identified, research on related compounds provides valuable insights into these aspects.
Chemical Properties Analysis
Quinazolinones exhibit a range of chemical properties, including their reactivity towards various chemical reagents. The ability to undergo lithiation and react with electrophiles to form 2-substituted derivatives highlights their chemical versatility. Additionally, the synthesis of quinazolinone-oxadiazole conjugates underlines the potential for creating diverse chemical structures with varying functionalities (Hassanzadeh et al., 2019).
科学研究应用
合成与药理特性
3-(2,4-二氯苯基)-4(3H)-喹唑啉酮作为喹唑啉酮衍生物,是一类具有重要药理意义的杂环化合物。喹唑啉酮以其广泛的应用而闻名,包括抗疟疾、抗肿瘤、抗惊厥、杀真菌、抗微生物和抗炎活性。4(3H)-喹唑啉酮合成领域的最新进展概述了生产这些化合物的新途径和策略,增强了它们在各种科学应用中的效用 (He, Li, Chen, & Wu, 2014)。
抗惊厥活性
与美沙酮结构相关的特定4(3H)-喹唑啉酮衍生物已被合成并评估其抗惊厥特性。这些化合物,包括具有3-邻氯苯基基团的变体,在通过各种方法诱导的癫痫发作中显示出有希望的结果,证明了它们在神经药理学领域的潜力 (Wolfe, Rathman, Sleevi, Campbell, & Greenwood, 1990)。
抗菌和抗癌应用
喹唑啉酮衍生物因其抗菌活性而被合成,其中一些显示出中等至非常好的耐光牢度和优异的耐洗涤和耐摩擦牢度。这些化合物还表现出良好的抗菌活性,突出了它们在新抗菌剂开发中的相关性 (Patel & Patel, 2012)。此外,喹唑啉酮-恶二唑衍生物已被合成,其中一些对某些癌细胞系表现出显着的细胞毒活性,表明它们在癌症治疗中的潜在用途 (Hassanzadeh et al., 2019)。
镇痛特性
据报道,一些4(3H)-喹唑啉酮衍生物具有显着的镇痛活性,可与标准镇痛药相媲美。这一发现突出了这些化合物在疼痛管理中的潜在应用 (Osarodion, 2023)。
催化应用
喹唑啉酮衍生物也已用于催化领域。例如,纳米粒子已被用作高效且可磁性分离的催化剂,用于绿色合成4(3H)-喹唑啉酮,证明了它们在以更环保的方式促进化学反应中的效用 (Dadgar & Kalkhorani, 2015)。
属性
IUPAC Name |
3-(2,4-dichlorophenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O/c15-9-5-6-13(11(16)7-9)18-8-17-12-4-2-1-3-10(12)14(18)19/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQGJGXMAYNNQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801323966 | |
| Record name | 3-(2,4-dichlorophenyl)quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801323966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658906 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(2,4-Dichloro-phenyl)-3H-quinazolin-4-one | |
CAS RN |
16899-54-0 | |
| Record name | 3-(2,4-dichlorophenyl)quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801323966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-anilino-N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-5-pyrimidinecarboxamide](/img/structure/B5645775.png)

![2-isopropyl-9-{[(3-methoxyphenyl)thio]acetyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5645795.png)


![2-methoxy-N-{1-[1-(1-piperidinylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5645815.png)
![{(3R*,4R*)-1-(cyclohexylacetyl)-4-[(4-methyl-1-piperazinyl)methyl]-3-pyrrolidinyl}methanol](/img/structure/B5645823.png)
![N-{2-hydroxy-2-[2-(trifluoromethyl)phenyl]ethyl}-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5645829.png)
![2-(2-isopropyl-1H-imidazol-1-yl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propylpropanamide](/img/structure/B5645838.png)
![3-(2-fluorophenoxy)-1-{[1-(4-fluorophenyl)-2,2-dimethylcyclopropyl]carbonyl}azetidine](/img/structure/B5645848.png)
![7-methyl-2-[(4,6,7-trimethyl-1-benzofuran-3-yl)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5645867.png)
![5-{[3-(ethoxycarbonyl)-5-isopropyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5645874.png)
